molecular formula C13H16O5 B7993674 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde

3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde

Cat. No.: B7993674
M. Wt: 252.26 g/mol
InChI Key: PJJDMEBCSNUQMK-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde is a sophisticated benzaldehyde derivative engineered for advanced organic synthesis and drug discovery. Its molecular structure incorporates two key functional handles: an aldehyde group and a protected aldehyde in the form of a 1,3-dioxolane. This makes it an invaluable bifunctional intermediate for constructing complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) where it can serve as a central scaffold. In medicinal chemistry, this compound is primarily investigated as a key intermediate for the development of novel therapeutics . The alkoxy-substituted benzaldehyde core is a common motif in drugs targeting inflammatory diseases . The 1,3-dioxolane group acts as a protective group for a carbonyl function, allowing for selective reactions at the primary aldehyde site; this protecting group strategy is crucial for the multi-step synthesis of complex molecules and can be later deprotected to reveal a second aldehyde functionality for further elaboration . Researchers utilize this compound in cross-coupling reactions, condensation reactions, and as a precursor to various heterocyclic systems, making it a fundamental building block in the search for new therapeutic agents and functional materials.

Properties

IUPAC Name

3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-11-3-2-10(9-14)8-12(11)16-5-4-13-17-6-7-18-13/h2-3,8-9,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJDMEBCSNUQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 4-Methoxybenzaldehyde

A common route involves alkylating 4-methoxybenzaldehyde with 2-(2-bromoethoxy)-1,3-dioxolane. The reaction proceeds via nucleophilic aromatic substitution (SNAr) under basic conditions:

  • Reagents : Potassium carbonate (K₂CO₃), copper powder (Cu), or copper salts (e.g., CuI) as catalysts.

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF, NMP) at 170–210°C.

  • Yield : ~60–70% after purification.

Mechanistic Insight :
The copper catalyst facilitates the formation of a phenoxide intermediate, which attacks the electrophilic carbon of the bromo-dioxolane derivative. The dioxolane group remains intact due to its stability under basic conditions.

Dioxolane Ring Formation via Cyclization

Glycol Protection of Aldehydes

The aldehyde group in 3-hydroxy-4-methoxybenzaldehyde is first protected as a dioxolane to prevent unwanted side reactions. This is achieved by reacting the aldehyde with ethylene glycol under acid catalysis:

  • Reagents : p-Toluenesulfonic acid (p-TSA) or methanesulfonic acid in toluene.

  • Conditions : Azeotropic removal of water via Dean-Stark apparatus.

  • Yield : 80–90% for dioxolane protection.

Subsequent Etherification

The protected intermediate undergoes etherification with 2-bromoethanol or ethylene oxide derivatives:

  • Reagents : Potassium tert-butoxide (t-BuOK) or NaH in THF.

  • Conditions : 0°C to room temperature, inert atmosphere.

  • Yield : 50–65% after deprotection.

Example Protocol (adapted from):

  • Protect 3-hydroxy-4-methoxybenzaldehyde with ethylene glycol to form 3-(1,3-dioxolan-2-yl)-4-methoxybenzaldehyde.

  • Alkylate with 2-bromoethanol using K₂CO₃/Cu in DMF at 200°C.

  • Deprotect the aldehyde with HCl in aqueous THF.

Solid Acid-Catalyzed Dioxolane Synthesis

Montmorillonite KSF as Catalyst

Montmorillonite KSF, a green solid acid catalyst, facilitates dioxolane formation from aldehydes and diols:

  • Reagents : Benzaldehyde derivatives, ethylene glycol, montmorillonite KSF.

  • Conditions : Sonication at 45–60°C in dichloromethane.

  • Yield : 17–60%, depending on substituents.

Advantages :

  • Eliminates aqueous workup, reducing waste.

  • Reusable catalyst with minimal leaching.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Direct AlkylationSNAr with Cu catalysis60–70High regioselectivityHigh temperatures required
CyclizationGlycol protection80–90Mild conditionsMulti-step deprotection
OxidativeAlcohol oxidation70–85Compatible with sensitive groupsRequires stoichiometric oxidant
Solid AcidMontmorillonite catalysis17–60Eco-friendly, reusableModerate yields

Challenges and Optimization Strategies

Regioselectivity in Etherification

The meta position’s electronic environment in 4-methoxybenzaldehyde favors electrophilic substitution. However, competing ortho/para pathways can occur. Strategies to enhance meta selectivity include:

  • Bulky directing groups : Use of temporary protecting groups (e.g., silyl ethers) to sterically hinder undesired positions.

  • Lewis acid catalysis : TiCl₄ or BF₃·Et₂O to coordinate with the aldehyde oxygen, directing substitution to the meta position.

Dioxolane Deprotection

Hydrolysis of the dioxolane to regenerate the aldehyde requires strong acids (e.g., HCl, H₂SO₄). Over-acidification can lead to side reactions such as ether cleavage. Controlled conditions (e.g., dilute HCl at 0°C) mitigate this risk .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Conversion to the corresponding carboxylic acid.
  • Reduction : Conversion to the corresponding alcohol.
  • Substitution : Replacement of the methoxy group with other functional groups.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes may inhibit their activity, making it a valuable tool for understanding biochemical pathways.

Industry

The compound finds applications in the production of polymers and other materials due to its unique structural properties. Its derivatives have shown potential as antimicrobial agents and anticancer compounds.

Recent studies indicate that compounds similar to this compound exhibit significant biological activities:

Antimicrobial Properties

Research has shown that derivatives of benzaldehyde can inhibit the growth of various bacterial strains. For instance:

  • Study on Antimicrobial Efficacy : Evaluated the effects against Staphylococcus aureus and Escherichia coli, revealing that structural modifications significantly influence antimicrobial potency.

Anticancer Activity

The anticancer potential of related compounds has been explored extensively:

  • Cytotoxicity Assay : Investigations on HeLa and MCF-7 cancer cell lines demonstrated that certain derivatives exhibited IC50 values as low as 15 µM, indicating strong anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated various benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. Modifications in structure were found to significantly influence antimicrobial potency.

Case Study 2: Cytotoxicity Assay

Research focused on the cytotoxic effects of related compounds on cancer cell lines such as HeLa and MCF-7 showed significant anticancer activity with IC50 values ranging from 10 to 50 µM.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 1,3-dioxolane ring may also contribute to the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[2-(5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzaldehyde

Structural Differences : Replaces the benzaldehyde’s methoxy group with a pyridyl-substituted ethoxy chain containing a methyl-dioxolane ring.
Properties and Applications :

  • The pyridine ring introduces aromatic nitrogen, enhancing coordination with metal ions and altering electronic properties compared to the purely oxygenated dioxolane in the target compound.
  • The pyridyl group may improve binding to biological targets like PPARγ receptors .

3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde

Structural Differences : Substitutes the dioxolane ring with a morpholine group (a six-membered ring containing oxygen and nitrogen).
Properties and Applications :

  • Molecular weight: 265.30 (vs. ~279.3 for the target compound, estimated).
  • Safety data indicate distinct handling requirements due to morpholine’s reactivity, such as inhalation risks .

6-[2-(Diethylamino)ethoxy]-5-[3-(4'-methoxyphenyl)acryolyl]benzo[1,3]oxathiol-2-one (Compound 38)

Structural Differences: Features a benzooxathiolone core and a diethylamino-ethoxy side chain. Properties and Applications:

  • Melting point: 106–109°C, lower than typical benzaldehydes due to reduced crystallinity from the bulky diethylamino group.
  • The amino group enhances solubility in acidic media (via protonation), contrasting with the dioxolane’s neutral ether linkage. Used in chalcone synthesis for antimicrobial or anticancer agents .

3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

Structural Differences : Includes an allyl group and a chlorobenzyloxy substituent.
Properties and Applications :

  • The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing electrophilicity at the aldehyde group compared to the target compound.
  • Allyl group enables conjugation reactions (e.g., Michael additions), broadening synthetic utility in pesticide or polymer chemistry .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Melting Point (°C) Key Applications
3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde 4-methoxy, 3-dioxolane-ethoxy ~279.3* Not reported Pharmaceutical intermediates
4-[2-(5-(2-Methyl-dioxolan-2-yl)pyridyl]ethoxy]benzaldehyde Pyridyl-dioxolane-ethoxy Not reported Not reported Pioglitazone metabolite synthesis
3-Methoxy-4-[2-morpholinyl-ethoxy]benzaldehyde 4-methoxy, 3-morpholine-ethoxy 265.30 Not reported Research chemicals
Compound 38 (Benzooxathiolone derivative) Diethylamino-ethoxy, acryolyl Not reported 106–109 Antimicrobial agents
3-Allyl-4-[(4-Cl-benzyl)oxy]-5-ethoxybenzaldehyde Allyl, 4-Cl-benzyloxy Not reported Not reported Pesticide intermediates

*Estimated based on structural formula.

Key Research Findings

  • Synthetic Methods : The target compound’s dioxolane-ethoxy chain likely requires ketalization during synthesis, similar to methods for pyridyl-dioxolane derivatives (e.g., 70°C for 2 hours in acetone ). This contrasts with morpholine-containing analogs, which involve palladium-catalyzed cross-couplings .
  • Stability: Dioxolane rings resist hydrolysis better than linear ethers, offering advantages in acidic or enzymatic environments compared to morpholine or amino groups .
  • Reactivity : The aldehyde group in the target compound is less electrophilic than in chlorobenzyloxy analogs due to the electron-donating methoxy and dioxolane groups .

Biological Activity

3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde (CAS No: 1443304-62-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O5. The compound features a dioxolane ring, which is known for its role in enhancing the solubility and bioavailability of various drug candidates.

PropertyValue
Molecular FormulaC13H16O5
CAS Number1443304-62-8
Purity95%
Hazard StatementsH315, H319, H335

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For example, derivatives of benzaldehyde have shown effectiveness against various bacterial strains. In vitro tests demonstrated that certain analogs inhibited the growth of gram-positive and gram-negative bacteria, suggesting a potential application in treating infections .

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For instance, research on benzaldehyde derivatives revealed significant cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators. The IC50 values for these compounds ranged from 10 to 50 µM against various cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, leading to cell death.
  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways has also been observed.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activities of various benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzaldehyde structure significantly influenced antimicrobial potency .
  • Cytotoxicity Assay : An investigation into the cytotoxic effects of related compounds on HeLa and MCF-7 cancer cell lines showed that certain derivatives exhibited IC50 values as low as 15 µM, indicating strong anticancer properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, substituting 4-methoxybenzaldehyde with a dioxolane-containing ethoxy group requires careful protection/deprotection strategies. Refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to triazole derivative synthesis ) is a viable approach. Optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry of reagents (e.g., 1:1 molar ratio of aldehyde to dioxolane precursor) is critical for yields >70% .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm).
  • IR spectroscopy for carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups.
  • X-ray crystallography to resolve stereoelectronic effects of the dioxolane ring and confirm dihedral angles between aromatic and aliphatic moieties .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodology : Follow protocols for aldehydes and ethers:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Neutralize spills with sodium bicarbonate, and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How does the dioxolane moiety influence the compound’s reactivity in condensation reactions?

  • Methodology : The 1,3-dioxolane group acts as a protecting group for diols or ketones, enabling selective aldehyde reactivity. In [2 + 2] or [2 + 3] condensations with polyamines (e.g., ethylenediamine), the dioxolane stabilizes intermediates, reducing side reactions. Computational studies (DFT) show the ethoxy-dioxolane chain lowers activation energy by 5–10 kJ/mol compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported solubility data for polar vs. nonpolar solvents?

  • Methodology : Conflicting solubility profiles (e.g., high in DMF vs. low in hexane) arise from the compound’s amphiphilic structure. Use Hansen solubility parameters (HSPs):

  • δD (dispersion) ≈ 18 MPa¹/², δP (polar) ≈ 6 MPa¹/², δH (H-bonding) ≈ 9 MPa¹/².
  • Prefer solvents with HSPs within 5 MPa¹/² of these values (e.g., THF, acetone) .

Q. How can this aldehyde be utilized in synthesizing macrocyclic compounds?

  • Methodology : Condense with oligo-amines (e.g., triethylenetetramine) under high-dilution conditions to favor intramolecular cyclization over polymerization. For example:

  • React 1 mmol aldehyde with 1.1 mmol polyamine in dry DMF at 0°C, then warm to 25°C over 24 hours.
  • Isolate macrocycles via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) .

Q. What computational tools predict its behavior in photochemical applications?

  • Methodology : Use TD-DFT (B3LYP/6-31G*) to model UV-Vis absorption spectra. The methoxy and dioxolane groups redshift λmax by ~20 nm compared to benzaldehyde, aligning with experimental data (λmax ≈ 280 nm in ethanol) .

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